Mechanism of Action: H+/K+-ATPase Inhibition vs. JAK3/STAT5 Inhibition for BMT-1 and BD750
BMT-1 inhibits T cell proliferation by targeting H+/K+-ATPase, not the JAK3/STAT5 pathway. In anti-CD3/CD28-stimulated human T cells, BMT-1 at 2.5 µM arrested cell cycle progression from G1 to S phase without affecting CD25 expression or IL-2 production [1]. In contrast, the structural analog BD750 (benzothiazole-containing tetrahydroindazole) inhibits IL-2-induced, JAK3/STAT5-dependent T cell proliferation with IC50 values of 1.5 µM (mouse) and 1.1 µM (human) . This mechanistic divergence is critical: BMT-1 preserves IL-2/CD25 signaling integrity while inhibiting proliferation, whereas BD750 blocks the IL-2 signaling axis directly.
| Evidence Dimension | T cell proliferation inhibition mechanism |
|---|---|
| Target Compound Data | BMT-1 at 2.5 µM: complete G0/G1 cell cycle arrest; no effect on CD25 expression or IL-2 production |
| Comparator Or Baseline | BD750: IC50 1.1 µM (human T cells), 1.5 µM (mouse T cells); mechanism = JAK3/STAT5 inhibition |
| Quantified Difference | BMT-1's anti-proliferative effect is independent of IL-2/CD25 signaling, unlike BD750 which directly inhibits this pathway. |
| Conditions | Human T cells stimulated with anti-CD3/CD28 (BMT-1); IL-2-induced T cell proliferation assay (BD750) |
Why This Matters
For researchers studying H+/K+-ATPase as an immunomodulatory target, BMT-1 provides a tool that dissociates proton pump inhibition from canonical IL-2 pathway interference, avoiding confounding effects present with JAK/STAT inhibitors.
- [1] Liu, J.; et al. Molecules 2014, 19, 17173-17186. (Results Sections 2.3 and 2.4) View Source
